Phenol, 2,6-diiodo-3,4-dimethyl-

Description

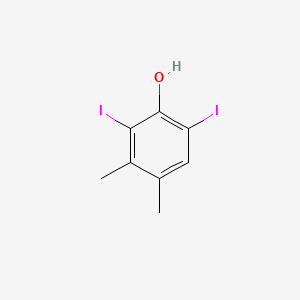

Phenol, 2,6-diiodo-3,4-dimethyl- (CAS: 62778-18-1) is a halogenated phenolic compound characterized by two iodine atoms at the 2- and 6-positions and methyl groups at the 3- and 4-positions of the aromatic ring. This compound is listed on Canada’s Non-domestic Substances List (NDSL), meaning its manufacture or import requires regulatory scrutiny under the New Substances Notification Regulations .

Properties

CAS No. |

62778-18-1 |

|---|---|

Molecular Formula |

C8H8I2O |

Molecular Weight |

373.96 g/mol |

IUPAC Name |

2,6-diiodo-3,4-dimethylphenol |

InChI |

InChI=1S/C8H8I2O/c1-4-3-6(9)8(11)7(10)5(4)2/h3,11H,1-2H3 |

InChI Key |

KCDDWJSZNYLVEK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1C)I)O)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-diiodo-3,4-dimethylphenol typically involves the iodination of 3,4-dimethylphenol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as iodic acid (HIO3) or hydrogen peroxide (H2O2). The reaction is usually carried out in an acidic medium to facilitate the iodination process.

Industrial Production Methods

On an industrial scale, the production of 2,6-diiodo-3,4-dimethylphenol may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Diiodo-3,4-dimethylphenol can undergo various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The iodine atoms can be reduced to form deiodinated products.

Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can facilitate substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized phenolic derivatives.

Reduction: Deiodinated phenolic compounds.

Substitution: Phenolic compounds with different substituents replacing the iodine atoms.

Scientific Research Applications

2,6-Diiodo-3,4-dimethylphenol has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: It can be used in studies involving iodine metabolism and the effects of halogenated phenols on biological systems.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-diiodo-3,4-dimethylphenol involves its interaction with molecular targets through its phenolic and iodine groups. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the iodine atoms can undergo redox reactions and influence the compound’s reactivity. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A comparative analysis with structurally similar phenolic compounds reveals key differences in substituent positioning and functional groups:

Key Observations :

- Substituent Reactivity: The iodine atoms in 2,6-diiodo-3,4-dimethylphenol enhance halogen-specific reactivity (e.g., nucleophilic substitution) compared to methyl or nitro groups in analogues.

- Toxicity Profile: Unlike 2,4-dinitrophenol (a metabolic toxin), the iodine substituents in the target compound may confer antimicrobial properties rather than acute toxicity, as seen in related diiodo intermediates used in antibiotic synthesis .

Environmental and Regulatory Behavior

- Adsorption and Persistence: Phenolic compounds like 2,4-dimethylphenol exhibit adsorption onto fly ash, a trait likely shared by 2,6-diiodo-3,4-dimethylphenol due to similar hydrophobicity. However, iodine’s higher molecular weight may reduce volatility and enhance persistence in aquatic systems .

Biological Activity

Phenol, 2,6-diiodo-3,4-dimethyl- is a halogenated phenolic compound that has garnered attention for its biological activity. This article reviews the compound's biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of Phenol, 2,6-diiodo-3,4-dimethyl- can be represented as follows:

- Molecular Formula : C10H10I2O

- Molecular Weight : 366.00 g/mol

The presence of iodine atoms significantly influences the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that halogenated phenols exhibit antimicrobial activity. A study showed that compounds similar to Phenol, 2,6-diiodo-3,4-dimethyl- have effective inhibitory effects against various bacterial strains. The mechanism is thought to involve disruption of cell membrane integrity and interference with metabolic processes.

Cytotoxicity and Apoptosis

Phenolic compounds often induce cytotoxic effects in cancer cell lines. In vitro studies have demonstrated that Phenol, 2,6-diiodo-3,4-dimethyl- can trigger apoptosis in specific cancer cells. The apoptotic pathway activation may be mediated through the intrinsic pathway involving mitochondrial dysfunction.

The biological activity of Phenol, 2,6-diiodo-3,4-dimethyl- can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress by increasing ROS levels in cells.

- Enzyme Inhibition : It can inhibit key enzymes involved in cellular metabolism and proliferation.

- Gene Expression Modulation : The compound may alter the expression of genes related to apoptosis and cell cycle regulation.

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various halogenated phenols against Staphylococcus aureus and Escherichia coli. The results indicated that Phenol, 2,6-diiodo-3,4-dimethyl- showed significant inhibition at concentrations as low as 50 µg/mL.

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Phenol, 2,6-diiodo-3,4-dimethyl- | 50 µg/mL |

| Control (non-halogenated) | >200 µg/mL |

Cytotoxicity in Cancer Cell Lines

Another study assessed the cytotoxic effects of the compound on breast cancer cell lines (MCF-7). The results revealed that treatment with Phenol, 2,6-diiodo-3,4-dimethyl- resulted in a dose-dependent decrease in cell viability.

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.